(1S,3R)-3-Methylamino-cyclohexanol hydrochloride
Overview
Description
(1S,3R)-3-Methylamino-cyclohexanol hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. This compound is often used in research due to its potential therapeutic effects and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Methylamino-cyclohexanol hydrochloride typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of the methylamino group. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and methylamine for the amination step. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, often employing catalysts like palladium on carbon or specific enzymes that favor the formation of the (1S,3R) isomer.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Methylamino-cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve nucleophilic reagents and catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
(1S,3R)-3-Methylamino-cyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Methylamino-cyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate neurotransmitter levels or inhibit certain enzymatic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-cis-Chrysanthemyl Tiglate: Known for its role as a sex pheromone in insects.
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: Used in neuroscience research for its effects on synaptic transmission.
Uniqueness
(1S,3R)-3-Methylamino-cyclohexanol hydrochloride is unique due to its specific stereochemistry and the resulting biological activity. Unlike other similar compounds, it has a distinct mechanism of action and a broad range of applications in various scientific fields.
Properties
IUPAC Name |
(1S,3R)-3-(methylamino)cyclohexan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRLUNHNWJYPLG-HHQFNNIRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@@H](C1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097068-50-1 | |
Record name | Cyclohexanol, 3-(methylamino)-, hydrochloride (1:1), (1R,3S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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